
2-((1-(2-(4-chlorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains several functional groups that could potentially influence its physical and chemical properties. The presence of the chlorophenyl group could make the compound more lipophilic, potentially influencing its solubility and reactivity. The piperidine ring could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity as well .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various types of chemical reactions. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence a compound’s properties such as its boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Anticancer Potential
The compound’s structural features make it an interesting candidate for cancer research. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with key cellular pathways involved in cancer progression .
Neurological Disorders
Given its piperidine moiety, this compound has been investigated for its potential in treating neurological disorders. It may modulate neurotransmitter systems, making it relevant for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy. Researchers are keen on understanding its neuroprotective mechanisms .
Cardiovascular Applications
The pyridazinone scaffold has attracted interest in cardiovascular research. This compound could impact blood pressure regulation, vascular tone, and endothelial function. Studies explore its potential as a vasodilator or anti-hypertensive agent .
Protein Kinase Inhibition
Certain protein kinases are involved in cell signaling and disease pathways. Researchers have explored whether this compound can selectively inhibit specific kinases. If successful, it could lead to targeted therapies for kinase-related diseases.
Sigma-Aldrich. “2- (2- (4-chlorophenyl)acetyl)benzoic acid.” Link Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydroarylation of unactivated alkenes. Link ChemSpider. “2-[(4-Chlorphenyl)(piperidin-4-yloxy)methyl]pyridin.” Link
Future Directions
properties
IUPAC Name |
2-[[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-2-7-18(24)23(21-14)13-16-8-10-22(11-9-16)19(25)12-15-3-5-17(20)6-4-15/h2-7,16H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGDITPQOPJJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(4-chlorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


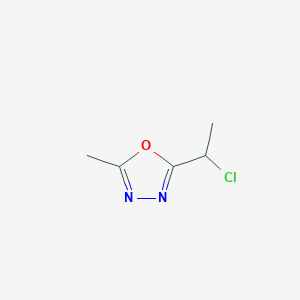

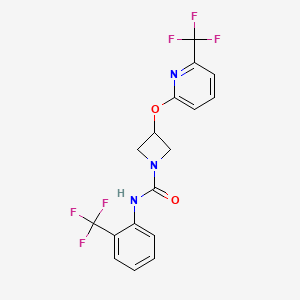
![7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2586841.png)
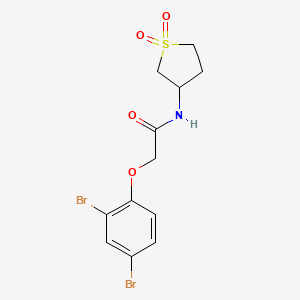


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)
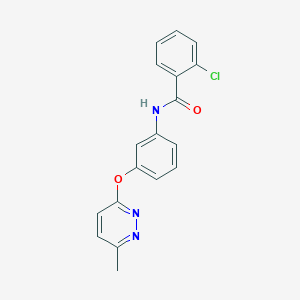
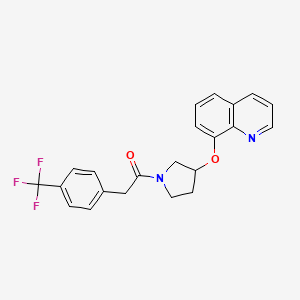
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2586855.png)
![2-(2-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2586857.png)
![6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2586859.png)